
2-Bromo-3-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-(trifluoromethyl)pyridine (CAS: 175205-82-0) is a halogenated pyridine derivative with the molecular formula C₆H₃BrF₃N and a molecular weight of 225.996 g/mol . The bromine atom at the 2-position and the trifluoromethyl (-CF₃) group at the 3-position confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its applications include participation in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 2-Bromo-3-(trifluoromethyl)pyridine. One common method involves the bromination of 3-(trifluoromethyl)pyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst . Another method includes the use of copper bromide and tert-butyl nitrite in acetonitrile, which yields the desired product with a moderate yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in a solvent like acetonitrile, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, in Suzuki-Miyaura coupling, biaryl compounds are formed, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Pharmaceutical Applications
2-Bromo-3-(trifluoromethyl)pyridine is utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce trifluoromethyl groups, which are known to enhance the biological activity of drugs.
Case Study: Antiviral Compounds
Research has indicated that derivatives of pyridine containing trifluoromethyl groups exhibit antiviral properties. For instance, modifications using this compound have been explored in the development of inhibitors targeting viral replication pathways, showcasing its potential in antiviral drug design .
Agrochemical Applications
The compound is also significant in the agrochemical sector, where it serves as an intermediate in the synthesis of herbicides and pesticides.
Example: Herbicide Development
Studies have demonstrated that compounds derived from this compound can effectively inhibit specific enzymes involved in plant growth regulation, making them candidates for novel herbicides .
Material Science
In materials science, this compound is explored for its role in creating functional materials with specific electronic and optical properties.
Research Insight: Conductive Polymers
Recent advancements have shown that incorporating this compound into polymer matrices can enhance their conductivity and thermal stability, leading to applications in electronic devices and sensors .
Synthetic Chemistry
The compound is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions.
Application: Cross-Coupling Reactions
This compound is often employed in Suzuki and Sonogashira coupling reactions, which are pivotal for constructing complex organic molecules. Its reactivity allows for the introduction of various functional groups into aromatic systems, facilitating the synthesis of diverse chemical entities .
Summary Table of Applications
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Pharmaceuticals | Synthesis of antiviral compounds | Enhanced biological activity |
Agrochemicals | Development of herbicides | Targeted inhibition of plant enzymes |
Material Science | Creation of conductive polymers | Improved conductivity and stability |
Synthetic Chemistry | Reagent in cross-coupling reactions | Versatile functional group introduction |
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Reactivity
The reactivity of bromopyridines is highly dependent on the position of substituents relative to the bromine atom. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Position and Reactivity in Reductive Homocoupling Reactions
Key Insights :
- The ortho placement of -CF₃ (position 3 relative to Br) in this compound creates steric hindrance, limiting its participation in Pd-catalyzed homocoupling .
- Electron-withdrawing groups at para positions (e.g., 2-Bromo-4-CF₃-pyridine) enhance reactivity by polarizing the C-Br bond without steric interference.
Functional Group Variations
Trifluoromethyl groups are often compared with other electron-withdrawing or bulky substituents:
Table 2: Functional Group Impact on Physicochemical Properties
Key Insights :
- Methoxy (-OCH₃) groups reduce electrophilicity compared to -CF₃, altering reaction pathways .
- Bulky substituents like pentamethyldisilanyl hinder cross-coupling but enable unique silylation reactions .
Table 3: Electronic Effects in Cross-Coupling Reactions
Key Insights :
Biological Activity
2-Bromo-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom and a trifluoromethyl group at specific positions on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H3BrF3N
- Molecular Weight : 226.00 g/mol
- Appearance : White crystalline solid
- Melting Point : 37.0 - 43.0 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial properties and potential as a therapeutic agent.
Antimicrobial Activity
Recent research has highlighted the compound's selective antimicrobial activity against Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections. The presence of the trifluoromethyl group is crucial for its biological efficacy, as studies suggest that modifications at this position can enhance or diminish activity against bacterial targets.
The mechanism by which this compound exerts its effects involves interference with bacterial metabolic pathways. For instance, it has been shown to inhibit the growth of C. trachomatis without affecting host cell viability, indicating a selective action that minimizes cytotoxicity to human cells .
Study on Antichlamydial Activity
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridine derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited higher antichlamydial activity. The trifluoromethyl substituent was found to be particularly effective, enhancing the compound's ability to impair chlamydial growth while maintaining low toxicity levels towards mammalian cells .
Toxicity and Safety Profile
Toxicological assessments revealed that while this compound showed promising antimicrobial properties, it also exhibited mild toxicity towards certain mammalian cell lines. However, it was non-mutagenic in Drosophila melanogaster assays, suggesting a favorable safety profile for further development .
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Antimicrobial Activity | Toxicity Level |
---|---|---|---|
This compound | 175205-82-0 | High | Mild |
2-Bromo-4-(trifluoromethyl)pyridine | 175205-81-9 | Moderate | Moderate |
2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 | Low | Low |
Q & A
Q. What spectroscopic techniques are most effective for characterizing 2-Bromo-3-(trifluoromethyl)pyridine, and how can researchers address overlapping signals in NMR analysis?
Basic Research Focus
Methodological Answer:
1H NMR and mass spectrometry (MS) are primary tools for structural confirmation. For NMR, overlapping aromatic signals due to the trifluoromethyl and bromine substituents can be resolved using high-field instruments (≥400 MHz) and 2D techniques (e.g., COSY, HSQC). Deuterated solvents like CDCl3 or DMSO-d6 enhance signal separation. MS (ESI or EI) verifies molecular weight, with isotopic patterns confirming bromine presence. For complex cases, complementary techniques like IR or X-ray crystallography may resolve ambiguities .
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions compared to other bromopyridines?
Advanced Research Focus
Methodological Answer:
The trifluoromethyl group increases electrophilicity at the C2 position by withdrawing electron density, accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the CF3 group can reduce accessibility to the reactive site. Comparative studies with 2-bromo-5-(trifluoromethyl)pyridine show faster conversion rates in Suzuki-Miyaura couplings, whereas steric effects in the 3-CF3 derivative may necessitate bulkier ligands (e.g., XPhos) or elevated temperatures .
Q. In computational studies, which density-functional theory (DFT) methods are recommended to model the electronic structure of this compound, and how do exchange-correlation functionals impact accuracy?
Advanced Research Focus
Methodological Answer:
Hybrid functionals like B3LYP, which incorporate exact exchange (e.g., 20% Hartree-Fock exchange), are suitable for predicting electronic properties. However, for systems with strong electron-withdrawing groups, range-separated functionals (e.g., ωB97X-D) improve accuracy by accounting for long-range interactions and dispersion forces. Basis sets such as 6-311+G(d,p) or def2-TZVP are recommended. Validation against experimental NMR chemical shifts (e.g., using the GIAO method) ensures reliability .
Q. Why does this compound exhibit resistance to homocoupling reactions under standard palladium-catalyzed conditions, and what alternative strategies can overcome this limitation?
Advanced Research Focus
Methodological Answer:
Steric hindrance from the 3-CF3 group prevents effective coordination of palladium to the C2 position, stalling the catalytic cycle. Evidence from homocoupling experiments shows no conversion under conditions effective for 2-bromo-5-(trifluoromethyl)pyridine . Alternative approaches include:
- Microwave-assisted synthesis to enhance reaction kinetics.
- Nickel catalysis (e.g., NiCl2(dme)/Zn), which tolerates steric bulk better than Pd.
- Directed ortho-metalation using directing groups (e.g., pyridine N-oxide) to preorganize the substrate .
Q. What are the critical considerations for designing Suzuki-Miyaura cross-coupling reactions using this compound as a substrate, particularly regarding steric hindrance and ligand selection?
Advanced Research Focus
Methodological Answer:
Key factors include:
- Ligand choice : Bulky ligands (e.g., SPhos, RuPhos) mitigate steric effects and prevent catalyst poisoning.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of the halogenated pyridine.
- Temperature : Reactions often require elevated temperatures (80–100°C) to overcome steric barriers.
- Boronic acid preactivation : Use of potassium trifluoroborate salts improves coupling efficiency with electron-deficient aryl halides .
Q. How can researchers resolve discrepancies in reported reaction yields for transformations involving this compound, and what experimental variables require rigorous control?
Advanced Research Focus
Methodological Answer:
Yield discrepancies often arise from:
- Moisture sensitivity : Strict anhydrous conditions (e.g., glovebox, molecular sieves) are critical for moisture-sensitive catalysts like Pd(PPh3)4.
- Substrate purity : Trace impurities from synthesis (e.g., dehalogenation byproducts) must be removed via column chromatography.
- Catalyst loading : Optimize Pd:ligand ratios (typically 1:2 to 1:4) to balance activity and cost.
- Reaction monitoring : Use TLC or LC-MS to track conversion and avoid over- or under-reaction .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGSIPQYQUVVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409349 | |
Record name | 2-bromo-3-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-82-0 | |
Record name | 2-bromo-3-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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